N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE typically involves multi-step organic reactions. The process begins with the bromination of 2-isopropoxyphenylmethanol to introduce the bromine atom. This is followed by the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction involving 2-aminopyridine and a suitable aldehyde. The final step involves the condensation of the brominated phenyl group with the imidazo[1,2-a]pyridine core in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE
- **N-[(E)-1-(5-CHLORO-2-ISOPROPOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE
- **N-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-N-[2-(2-THIENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE
Uniqueness
The uniqueness of N-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18BrN3O2 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(E)-1-(5-bromo-2-propan-2-yloxyphenyl)-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C21H18BrN3O2/c1-14(2)27-17-9-8-16(22)12-15(17)13-23-21-20(18-6-5-11-26-18)24-19-7-3-4-10-25(19)21/h3-14H,1-2H3/b23-13+ |
InChI Key |
HQRNIXDUOLEAEK-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)Br)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC=CO4 |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=NC2=C(N=C3N2C=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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